![molecular formula C18H20N4O2S B5675589 4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5675589.png)
4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a derivative of 1,4-benzothiazine, a class of compounds known for their biological activities. Research into these compounds is driven by their potential applications in various fields of medicinal chemistry.
Synthesis Analysis
Several studies have explored the synthesis of related 1,4-benzothiazine derivatives. Dabholkar & Gavande (2016) describe a method involving the reaction of 2H,4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine with acetyl acetone derivatives, yielding compounds with antibacterial activities (Dabholkar & Gavande, 2016). Ahmad et al. (2010) synthesized a series of N'-arylmethylidene derivatives starting from commercially available saccharine, indicating a possible route for similar structures (Ahmad et al., 2010).
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives can be complex, with various substituents influencing their properties. Studies like those by Rurack et al. (2000) and Ahmad et al. (2012) offer insights into how different substitutions affect the molecular structure and properties of these compounds (Rurack et al., 2000); (Ahmad et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of benzothiazine derivatives can be influenced by their substitution patterns. For instance, Saeed et al. (2020) reported on the synthesis and X-ray structure characterization of antipyrine derivatives, which may share some chemical properties with the compound of interest (Saeed et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be crucial for the practical application of these compounds. The study of their crystal packing, as seen in works by Yi-feng Sun & Yi Cui (2008), provides important information on the physical characteristics of similar compounds (Yi-feng Sun & Yi Cui, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of these derivatives. Studies like those by Kanno et al. (1991) provide insights into the chemical behavior of structurally related compounds (Kanno et al., 1991).
properties
IUPAC Name |
4-[2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-2-oxoethyl]-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-7-13(2)22(19-12)14-8-20(9-14)17(23)10-21-15-5-3-4-6-16(15)25-11-18(21)24/h3-7,14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMXQZOHXDREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CN(C2)C(=O)CN3C(=O)CSC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.